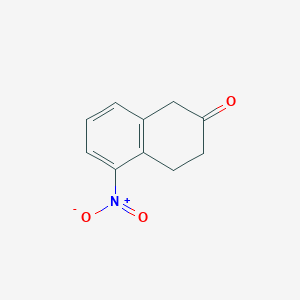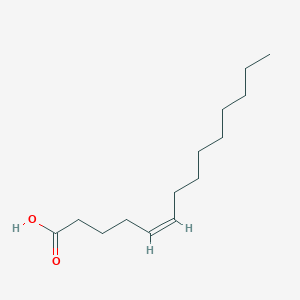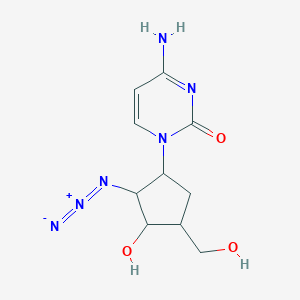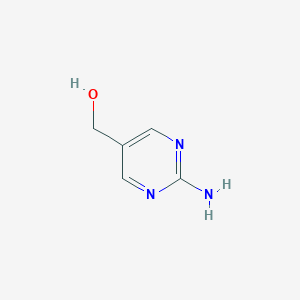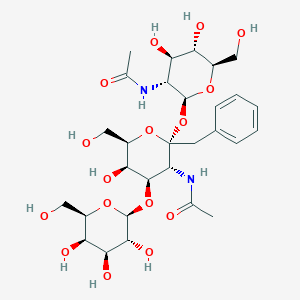![molecular formula C9H14O B050291 1-But-3-enyl-6-oxabicyclo[3.1.0]hexane CAS No. 119681-01-5](/img/structure/B50291.png)
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that is commonly known as epoxomicin. It is a potent inhibitor of the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
Epoxomicin exerts its pharmacological effects by inhibiting the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. The proteasome degrades misfolded and damaged proteins, as well as regulatory proteins involved in various cellular processes. By inhibiting the proteasome, epoxomicin leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells and protects neurons from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Epoxomicin has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It induces apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and activation of the apoptotic pathway. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It protects neurons from oxidative stress and prevents the accumulation of misfolded proteins. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Epoxomicin has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. Moreover, epoxomicin has been shown to have potent anti-cancer activity, making it a useful tool for studying cancer biology. However, one of the limitations of epoxomicin is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, epoxomicin is a potent inhibitor of the proteasome, which can lead to off-target effects and affect the normal cellular processes.
Direcciones Futuras
Epoxomicin has several potential future directions for research. One of the future directions is to develop more potent and selective inhibitors of the proteasome, which can lead to better therapeutic outcomes and fewer off-target effects. Moreover, epoxomicin has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases.
Métodos De Síntesis
Epoxomicin can be synthesized through various methods, including chemical synthesis and fermentation. The chemical synthesis of epoxomicin involves the use of complex organic reactions and requires a high level of expertise. On the other hand, the fermentation method involves the use of microorganisms to produce epoxomicin. This method is more cost-effective and environmentally friendly. However, the yield of epoxomicin through fermentation is relatively low compared to chemical synthesis.
Aplicaciones Científicas De Investigación
Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer activity by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, it has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Propiedades
Número CAS |
119681-01-5 |
|---|---|
Nombre del producto |
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-but-3-enyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H14O/c1-2-3-6-9-7-4-5-8(9)10-9/h2,8H,1,3-7H2 |
Clave InChI |
ILCPYTLMGISCNO-UHFFFAOYSA-N |
SMILES |
C=CCCC12CCCC1O2 |
SMILES canónico |
C=CCCC12CCCC1O2 |
Sinónimos |
6-Oxabicyclo[3.1.0]hexane, 1-(3-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
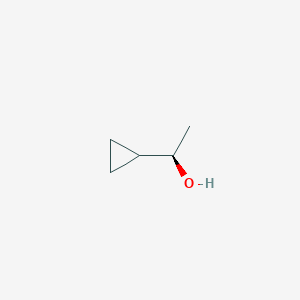
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

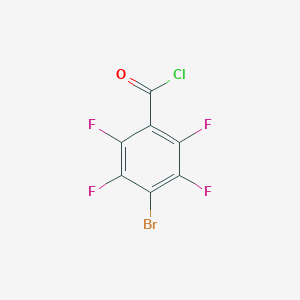
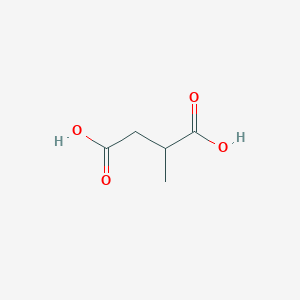
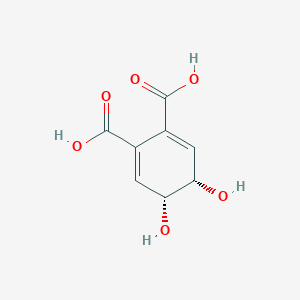
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
